N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a synthetic small molecule featuring a pyridazinone core, a 1,1-dioxidotetrahydrothiophene moiety, and an acetamide linker with branched alkyl and aryl substituents. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyridazinone derivatives) have been explored for therapeutic applications, including kinase inhibition and anticancer activity .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-15(2)12-23(17-10-11-30(27,28)14-17)21(26)13-24-20(25)9-8-19(22-24)16-4-6-18(29-3)7-5-16/h4-9,15,17H,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQJJXFKTCCLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide typically involves multiple steps:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Synthesis of the pyridazinone moiety: This involves the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Coupling reactions: The methoxyphenyl group and the pyridazinone moiety are coupled using reagents like palladium catalysts in a cross-coupling reaction.
Final assembly: The dioxidotetrahydrothiophene ring is then attached to the coupled product through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxidotetrahydrothiophene ring can undergo further oxidation to form sulfone derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidotetrahydrothiophene ring and the pyridazinone moiety may interact with active sites of enzymes, inhibiting their activity or modulating their function. The methoxyphenyl group could enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()
- Structural Differences: Pyridazinone Substituents: The target compound has a 3-(4-methoxyphenyl) group, whereas the analog in features 4,5-dichloro substituents. Sulfonamide vs. Tetrahydrothiophene: The analog uses an azepane-sulfonamide group, contrasting with the tetrahydrothiophene-1,1-dioxide in the target compound.
- Synthesis : Both compounds employ amide coupling. The analog’s synthesis achieved 79% yield via activation of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with thionyl chloride, followed by reaction with an aniline derivative .
Analytical Data :
Parameter Target Compound* Analog () LCMS Retention Time N/A 3.2 min HRMS (m/z) N/A 495.0921 [M+H]+ *Data for the target compound is unavailable in the evidence.
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide ()
- Key Differences: Core Heterocycle: Replaces pyridazinone with an indole ring. Substituents: Includes a 4-chlorobenzoyl group and a bulky phenyl-pyridylmethyl moiety.
- Relevance : Demonstrates structural diversity in acetamide-based drug design, emphasizing the role of aromatic and steric effects in target binding .
Tetrahydrothiophene-1,1-Dioxide Derivatives ()
Compounds like 3,4-dibromotetrahydro-λ⁶-thiophene 1,1-dioxide highlight the versatility of the tetrahydrothiophene dioxide group in heterocyclic chemistry. These derivatives are often used in tandem cyclization reactions to form complex spirostructures. The sulfone group enhances solubility and metabolic stability compared to non-oxidized thiophenes, a feature likely shared with the target compound .
1,4-Dihydropyridines ()
Their pharmacological profiles (e.g., calcium channel modulation) suggest that the methoxyphenyl group in the target compound may similarly influence bioactivity .
Analytical and Computational Comparisons
NMR Profiling ()
demonstrates how NMR chemical shift analysis can identify structural variations in analogs. For example, regions A (positions 39–44) and B (29–36) in pyridazinone derivatives show distinct shifts depending on substituents. Applied to the target compound, this method could differentiate it from analogs like those in .
Lumping Strategy ()
The lumping approach groups compounds with similar structures and properties. The target compound could be categorized with other pyridazinone-acetamides or tetrahydrothiophene derivatives, streamlining computational modeling or high-throughput screening .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 391.5 g/mol. The structure includes a tetrahydrothiophene moiety and a pyridazinone derivative, which are known to contribute to various biological activities.
Biological Activity Overview
1. Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using in vitro assays. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) protocol was employed to screen the compound against a panel of approximately 60 cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers.
Findings:
- Low Anticancer Activity : The compound exhibited low levels of anticancer activity, with only a few cancer cell lines showing slight sensitivity at a concentration of 10 µM. Specifically, leukemia cell lines (K-562 and SR) were among the most sensitive .
| Cell Line | Sensitivity |
|---|---|
| K-562 (Leukemia) | Sensitive |
| HCT-15 (Colon Cancer) | Slightly Sensitive |
| SK-MEL-5 (Melanoma) | Slightly Sensitive |
2. Mechanism of Action
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors that are implicated in cancer progression. The unique structural features allow it to modulate these targets, potentially leading to therapeutic effects.
Case Studies and Research Findings
Case Study 1: In Vitro Evaluation
In one study, the compound was synthesized and characterized using various spectroscopic techniques including NMR and LC-MS. The in vitro evaluation highlighted its low cytotoxicity against several cancer cell lines, indicating that while it may not be highly effective as an anticancer agent on its own, it could serve as a lead compound for further modifications .
Case Study 2: Structure-Activity Relationship
A comprehensive analysis of structure-activity relationships (SAR) has been conducted to understand how modifications to the compound's structure affect its biological activity. Variations in substituents on the pyridazinone ring have shown varying degrees of activity against different cancer types.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
